(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone
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Description
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is a useful research compound. Its molecular formula is C11H13N5O2 and its molecular weight is 247.258. The purity is usually 95%.
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Biological Activity
The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is a synthetic organic molecule featuring a triazole ring, an azetidine moiety, and an isoxazole derivative. Its structural complexity suggests significant potential for diverse biological activities, making it a subject of interest in medicinal chemistry. This article provides an overview of its biological activity based on various research findings.
Structural Characteristics
The compound's structure can be broken down as follows:
- Triazole Ring : Known for its role in various pharmacological applications including anti-inflammatory and anti-cancer properties.
- Azetidine Moiety : A four-membered ring that can influence the compound's biological interactions.
- Isoxazole Derivative : Associated with neuroprotective and anti-inflammatory effects.
Biological Activity Overview
Research indicates that compounds with similar structures to this compound exhibit a range of biological activities:
Activity Type | Description |
---|---|
Anticancer | Potential to inhibit cancer cell proliferation and induce apoptosis. |
Antimicrobial | Activity against various bacterial strains and fungi. |
Anti-inflammatory | Reduction of inflammatory markers in cellular models. |
Neuroprotective | Protection against neurodegenerative processes in vitro. |
Anticancer Activity
A study evaluated the anticancer potential of triazole-containing hybrids, including derivatives similar to our compound. These compounds were shown to inhibit the growth of several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
Research on triazole derivatives indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of microbial cell wall synthesis .
Anti-inflammatory Effects
In vitro studies demonstrated that compounds with the triazole ring could effectively inhibit the production of pro-inflammatory cytokines. This was evidenced by reduced levels of nitric oxide (NO) in RAW 264.7 macrophage cells stimulated with lipopolysaccharides (LPS) .
Neuroprotective Effects
Compounds containing isoxazole have been reported to provide neuroprotection by preventing oxidative stress-induced neuronal death. In animal models, these compounds showed promise in reducing behavioral deficits associated with neurodegeneration .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : Interaction with key enzymes involved in cancer proliferation or inflammation.
- Receptor Modulation : Binding to specific receptors that regulate cellular responses.
- Cell Cycle Interference : Disruption of normal cell cycle progression leading to apoptosis.
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-7-10(8(2)18-13-7)11(17)15-5-9(6-15)16-4-3-12-14-16/h3-4,9H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUJYCLGVGKJFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.